molecular formula C14H14N2O4S B12040650 (E)-4-(4-Hydroxy-3-methoxybenzylideneamino)benzenesulfonamide

(E)-4-(4-Hydroxy-3-methoxybenzylideneamino)benzenesulfonamide

Cat. No.: B12040650
M. Wt: 306.34 g/mol
InChI Key: JTTYFZDJLZNVDJ-UHFFFAOYSA-N
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Description

(E)-4-(4-Hydroxy-3-methoxybenzylideneamino)benzenesulfonamide is an organic compound that features a benzylideneamino group linked to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-Hydroxy-3-methoxybenzylideneamino)benzenesulfonamide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 4-aminobenzenesulfonamide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-Hydroxy-3-methoxybenzylideneamino)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

(E)-4-(4-Hydroxy-3-methoxybenzylideneamino)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-4-(4-Hydroxy-3-methoxybenzylideneamino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    4-Aminobenzenesulfonamide: Another precursor used in the synthesis.

    Sulfanilamide: A related sulfonamide with antimicrobial properties.

Uniqueness

(E)-4-(4-Hydroxy-3-methoxybenzylideneamino)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

4-[(4-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C14H14N2O4S/c1-20-14-8-10(2-7-13(14)17)9-16-11-3-5-12(6-4-11)21(15,18)19/h2-9,17H,1H3,(H2,15,18,19)

InChI Key

JTTYFZDJLZNVDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N)O

Origin of Product

United States

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